2,2-Bis(2-bromoethyl)-1,3-dioxolane
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Overview
Description
2,2-Bis(2-bromoethyl)-1,3-dioxolane is an organobromine compound that features a dioxolane ring substituted with two bromoethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(2-bromoethyl)-1,3-dioxolane typically involves the reaction of 1,3-dioxolane with 2-bromoethanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further bromination to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) are usually sufficient.
Catalyst: Strong acids such as sulfuric acid or hydrochloric acid.
Solvent: Common solvents include dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(2-bromoethyl)-1,3-dioxolane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases like potassium tert-butoxide in solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Products include substituted dioxolanes with various functional groups.
Elimination: Formation of alkenes.
Oxidation and Reduction: Formation of alcohols, ketones, or other oxidized/reduced derivatives.
Scientific Research Applications
2,2-Bis(2-bromoethyl)-1,3-dioxolane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Employed in the preparation of polymers and advanced materials.
Medicinal Chemistry: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Biological Studies: Utilized in the study of enzyme mechanisms and as a probe for biochemical pathways.
Mechanism of Action
The mechanism of action of 2,2-Bis(2-bromoethyl)-1,3-dioxolane involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The dioxolane ring provides a stable framework that can undergo various chemical transformations, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl) ether: Similar structure but with chlorine atoms instead of bromine.
2-Bromoethyl methyl ether: Contains a single bromoethyl group and a methyl ether group.
Bis(2-ethylhexyl) ether: Features longer alkyl chains and different reactivity.
Uniqueness
2,2-Bis(2-bromoethyl)-1,3-dioxolane is unique due to the presence of the dioxolane ring and two bromoethyl groups, which confer distinct reactivity and stability. This makes it particularly useful in applications requiring selective substitution and elimination reactions.
Properties
IUPAC Name |
2,2-bis(2-bromoethyl)-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12Br2O2/c8-3-1-7(2-4-9)10-5-6-11-7/h1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMURIASTYIOQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)(CCBr)CCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Br2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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